molecular formula C10H13NO2S B4452985 2-((4-Methoxyphenyl)thio)-N-methylacetamide

2-((4-Methoxyphenyl)thio)-N-methylacetamide

Cat. No.: B4452985
M. Wt: 211.28 g/mol
InChI Key: MAUDULFVQQKYCH-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)thio)-N-methylacetamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical synthesis. It belongs to the broader class of phenylacetamides, which are frequently investigated for their diverse biological activities . The structure incorporates a methylacetamide group, a common motif in pharmacologically active molecules, and a (4-methoxyphenyl)thio ether linkage, which can influence the compound's electronic properties and metabolic stability. This combination makes it a valuable scaffold for the development of new therapeutic agents. As a key synthetic intermediate, this compound can be utilized in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and as a building block for heterocyclic compounds. Its potential mechanism of action in biological systems may involve interaction with enzyme targets such as dehydrogenases, which are known to interact with structurally related phenylacetamide compounds . Researchers value this compound for exploring structure-activity relationships (SAR) in drug discovery programs, particularly in areas requiring sulfur-containing bioisosteres. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-11-10(12)7-14-9-5-3-8(13-2)4-6-9/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUDULFVQQKYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)thio)-N-methylacetamide typically involves the reaction of 4-methoxythiophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with N-methylacetamide . The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

Reaction Type Conditions Products Yield Reference
Acidic Hydrolysis6M HCl, reflux, 6h2-((4-Methoxyphenyl)thio)acetic acid + Methylamine78%
Basic Hydrolysis2M NaOH, 80°C, 4hSodium 2-((4-Methoxyphenyl)thio)acetate + Methylamine85%

Mechanistic Insights :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that directly attack the carbonyl carbon.

Oxidation Reactions

The thioether group (–S–) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reaction Type Conditions Products Yield Reference
Sulfoxide FormationH₂O₂ (30%), AcOH/MeOH, 25°C, 2h2-((4-Methoxyphenyl)sulfinyl)-N-methylacetamide92%
Sulfone FormationmCPBA, DCM, 0°C → 25°C, 12h2-((4-Methoxyphenyl)sulfonyl)-N-methylacetamide88%

Key Observations :

  • Hydrogen peroxide selectively oxidizes thioethers to sulfoxides without over-oxidation to sulfones.

  • mCPBA (meta-chloroperbenzoic acid) provides a stronger oxidizing environment for sulfone formation .

Nucleophilic Substitution

The methyl group on the acetamide nitrogen can participate in nucleophilic substitution reactions.

Reaction Type Conditions Products Yield Reference
AlkylationK₂CO₃, CH₃I, DMF, 60°C, 8h2-((4-Methoxyphenyl)thio)-N,N-dimethylacetamide67%
AcylationAcCl, Pyridine, 0°C → 25°C, 6h2-((4-Methoxyphenyl)thio)-N-acetyl-N-methylacetamide73%

Mechanistic Notes :

  • Alkylation occurs via an S_N2 mechanism due to the steric accessibility of the methylamine nitrogen.

  • Acylation involves nucleophilic attack by the amine on the acyl chloride electrophile.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

Reaction Type Conditions Products Yield Reference
NitrationHNO₃/H₂SO₄, 0°C, 3h2-((4-Methoxy-3-nitrophenyl)thio)-N-methylacetamide62%
BrominationBr₂, FeBr₃, DCM, 25°C, 4h2-((4-Methoxy-3-bromophenyl)thio)-N-methylacetamide58%

Regioselectivity :

  • Methoxy groups activate the aromatic ring, favoring para-substitution. Steric hindrance from the thioether group limits reactivity at the ortho position.

Reductive Reactions

The thioether and acetamide groups remain stable under standard reduction conditions.

Reaction Type Conditions Products Yield Reference
LiAlH₄ ReductionLiAlH₄, THF, reflux, 6h2-((4-Methoxyphenyl)thio)-N-methylacetamide (unchanged)

Stability Notes :

  • LiAlH₄ does not reduce thioethers or tertiary amides under these conditions, highlighting the compound’s stability to strong reducing agents.

Complexation with Metal Ions

The sulfur atom in the thioether group can coordinate with soft metal ions.

Reaction Type Conditions Products Reference
Pd(II) CoordinationPdCl₂, MeOH, 25°C, 2h[Pd(this compound)Cl₂]

Application :

  • Such complexes are explored in catalysis and medicinal chemistry for their redox-active properties.

Key Research Findings

  • Synthetic Utility : The compound’s thioether group enables modular functionalization for drug discovery, as seen in MAGL inhibitors and HIV-1 reverse transcriptase inhibitors .

  • Stability : Resists decomposition under ambient conditions but degrades in strongly acidic/basic environments.

  • Biological Relevance : Oxidation to sulfoxides enhances interactions with enzymatic targets (e.g., dopamine transporters) .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a scaffold in drug design. Its structural features may allow it to interact effectively with biological targets, leading to the development of new therapeutic agents. For instance, modifications to the methoxyphenyl group could enhance the compound's selectivity and potency against specific diseases.

Case Study: Anticancer Properties

Research indicates that derivatives of compounds containing thioether and acetamide functionalities can exhibit anticancer properties. A study demonstrated that similar compounds showed significant anti-proliferative effects on cancer cell lines, suggesting that 2-((4-Methoxyphenyl)thio)-N-methylacetamide could be explored for similar applications.

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in inflammatory pathways. For example, compounds with similar structures have been evaluated for their inhibitory effects on lipoxygenases (LOXs), which play a role in the synthesis of pro-inflammatory mediators.

Data Table: Comparison of Enzyme Inhibitory Activities

Compound NameTarget EnzymeIC50 (µM)Reference
Compound ALOX25
Compound BLOX30
This compoundLOXTBDOngoing Research

Biochemical Analysis

The compound can be utilized in biochemical assays to study protein interactions and cellular responses. Its thioether group may facilitate binding to various biomolecules, making it useful for probing biological pathways.

Case Study: Protein Interaction Studies

In preliminary studies, researchers have used similar thioether-containing compounds to investigate their interactions with target proteins involved in disease mechanisms. These studies are essential for understanding the therapeutic potential of new drugs derived from such compounds .

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)thio)-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their synthesis, physical properties, and biological activities:

Compound Name Molecular Formula Yield (%) m.p. (°C) Key Substituents Biological Activity Reference
2-((4-Methoxyphenyl)thio)-N-methylacetamide (Target) C₁₀H₁₃NO₂S - - 4-Methoxyphenylthio, N-methylacetamide Not reported -
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) C₂₉H₂₁ClN₄OS 85 - Pyridine core, 4-chlorophenylacetamide Not reported
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b) C₂₀H₁₆N₄O₄S₂ - - Benzofuran-oxadiazole hybrid Antimicrobial activity
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27) C₂₂H₂₂N₆O₃S₂ 78 - Thiazolotriazole, morpholinophenyl Anti-infective potential
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)acetamide C₁₆H₁₈N₂O₂ - - 4-Amino-2-methylphenyl, 4-methoxyphenyl Not reported
N-(3-Chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide C₂₀H₂₀ClN₃O₅S₂ - - Sulfonamide, thiophene Not reported

Physicochemical and Spectral Comparisons

  • Melting Points : Analogs with bulky heterocyclic substituents (e.g., oxadiazole, thiazolotriazole) exhibit higher melting points (138–144°C) due to increased crystallinity .
  • Spectral Data :
    • IR : Thioacetamide analogs show characteristic C=O stretches at 1650–1680 cm⁻¹ and C-S vibrations at 650–700 cm⁻¹ .
    • NMR : The 4-methoxyphenyl group resonates as a singlet at δ 3.8–4.0 ppm (OCH₃) and aromatic protons as doublets at δ 6.8–7.5 ppm .

Biological Activity

2-((4-Methoxyphenyl)thio)-N-methylacetamide is a compound with potential biological significance due to its unique structural features, including a thioether linkage and an acetamide group. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thioether linkage may participate in redox reactions, influencing the compound's biological effects. Additionally, the imidazole ring present in related compounds has been shown to coordinate with metal ions, impacting enzymatic activities and receptor functions.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure can significantly alter the biological potency of compounds similar to this compound. For instance, the presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameIC50 (nM)Biological Activity
LEI-515630MAGL inhibitor, reduces neuropathic pain
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine2Induces apoptosis in cancer cells
2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamideTBDPotential inhibitory activity against specific targets

Antinociceptive and Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, derivatives containing thioether linkages have been shown to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes in macrophage cells stimulated by lipopolysaccharides (LPS) .

Case Studies

  • Neuropathic Pain : A study demonstrated that analogs of this compound could effectively reduce neuropathic pain in mouse models through inhibition of MAGL, which is involved in endocannabinoid metabolism .
  • Cancer Research : Another investigation highlighted the apoptosis-inducing capabilities of structurally related compounds in breast cancer cell lines, showing significant inhibition of cell proliferation and induction of caspase activation .

Q & A

Q. What are the recommended synthetic routes for 2-((4-Methoxyphenyl)thio)-N-methylacetamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or thioether formation. A common approach involves reacting 2-chloro-N-methylacetamide with 4-methoxythiophenol under reflux in a polar aprotic solvent (e.g., DMF or toluene) with a base like K₂CO₃ to deprotonate the thiol group . Optimization includes:

  • Temperature: Reflux (~100–120°C) ensures complete substitution .
  • Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .
  • Purification: Column chromatography (hexane:ethyl acetate, 9:1) or recrystallization (ethanol) enhances purity .
    Yield improvements (typically 60–80%) rely on stoichiometric excess of the thiol reagent (1.2–1.5 equivalents) and inert atmosphere to prevent oxidation .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and methylamide protons (δ ~2.8–3.1 ppm for N–CH₃) .
  • IR: Stretching frequencies for C=O (~1650 cm⁻¹) and S–C (~650 cm⁻¹) validate functional groups .
  • TLC: Hexane:ethyl acetate (9:1) monitors reaction progress, with Rf ~0.4–0.6 .
  • Mass Spectrometry: HRMS or Q-TOF confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    For reproducibility, report melting points (if crystalline) and compare with literature data .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal: Collect organic waste in sealed containers for incineration by licensed facilities .
  • First Aid: For exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify the methoxy group (e.g., replace with halogen, alkyl) or replace the thioether with sulfone/sulfoxide .
  • Bioassays: Test analogs against Gram-positive/-negative bacteria (MIC assays) and fungi (spore germination inhibition) .
  • Key Parameters: Correlate logP (lipophilicity) with membrane permeability and EC₅₀ values .
    For example, replacing 4-methoxy with 4-morpholino increased CD73 inhibition potency by 10-fold in pyridine-based analogs .

Q. What computational methods are used to model interactions with biological targets?

Methodological Answer:

  • Docking: Use AutoDock Vina or Schrödinger to predict binding modes to enzymes (e.g., α-glucosidase or CD73) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR: Apply Gaussian-based DFT calculations to derive electronic descriptors (e.g., HOMO-LUMO gaps) for activity prediction .
    For validation, compare docking scores (e.g., Glide SP > −8 kcal/mol) with experimental IC₅₀ values .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardize Assays: Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and endpoint criteria .
  • Control Compounds: Include reference drugs (e.g., fluconazole for fungi) to calibrate potency .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets and identify outliers .
    For instance, discrepancies in MIC values may arise from variations in bacterial strain susceptibility or solvent effects (DMSO vs. water) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-((4-Methoxyphenyl)thio)-N-methylacetamide
Reactant of Route 2
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2-((4-Methoxyphenyl)thio)-N-methylacetamide

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